molecular formula C23H23N5O3 B2981041 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 951618-01-2

2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2981041
CAS No.: 951618-01-2
M. Wt: 417.469
InChI Key: AMQWVKUPUPTGBU-UHFFFAOYSA-N
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Description

The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system with a benzyl substituent at position 6 and a methyl group at position 2. The acetamide moiety at position 4 is linked to a 3-ethylphenyl group.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-3-16-10-7-11-18(12-16)24-20(29)15-27-19-14-26(2)25-21(19)22(30)28(23(27)31)13-17-8-5-4-6-9-17/h4-12,14H,3,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQWVKUPUPTGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide involves a multi-step process:

  • Formation of the pyrazolo[4,3-d]pyrimidine core: This step can be achieved through the condensation of an appropriate aldehyde and a hydrazine derivative under acidic conditions.

  • Introduction of the benzyl and methyl groups: This is typically done through alkylation reactions using benzyl halides and methylating agents, respectively.

  • Oxidation and reduction steps: These steps ensure the correct oxidation state of the core structure, employing oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

  • Acylation to introduce the N-(3-ethylphenyl)acetamide moiety: This final step uses an acylation agent, such as acetyl chloride, and an amine derivative to attach the acetamide group.

Industrial Production Methods

In industrial settings, this synthesis is scaled up using continuous flow reactors that offer better control over reaction conditions, such as temperature, pressure, and reaction time. This ensures higher yields and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, forming corresponding oxidized derivatives.

  • Reduction: Reduction reactions can alter the keto groups in the pyrazolo[4,3-d]pyrimidine ring, affecting the compound's reactivity and biological activity.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, permanganates.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, nitro compounds, sulfonyl chlorides.

Major Products

Oxidation or reduction of this compound leads to derivatives with altered functionalities at the benzyl, methyl, or keto groups. Substitution reactions on the phenyl ring introduce new functional groups, potentially creating a range of analogs with diverse properties.

Scientific Research Applications

The unique structure of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide has seen its use in several scientific domains:

  • Chemistry: As a building block for synthesizing complex molecules in medicinal chemistry.

  • Biology: Investigating its interaction with biological targets, such as enzymes and receptors.

  • Medicine: Potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

  • Industry: As a precursor in manufacturing specialized chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action is closely related to its structural features:

  • Molecular targets: The compound interacts with specific enzymes, altering their activity by binding to active or allosteric sites.

  • Pathways involved: The interaction with molecular targets affects biochemical pathways, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Implications for Bioactivity and Drug Design

  • Lipophilicity : The benzyl and ethylphenyl groups in the target compound suggest moderate lipophilicity, while fluorinated analogs (Compounds A, B) may exhibit improved blood-brain barrier penetration.
  • Metabolic Stability : Electron-withdrawing groups (e.g., fluorine in Compound A) could reduce oxidative metabolism, extending half-life .
  • Target Selectivity : The pyrazolo[4,3-d]pyrimidine core may favor kinase inhibition, whereas thiazolo-pyrimidines (Compound C) might target enzymes like thymidylate synthase .

Biological Activity

The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. The unique structural features of this compound suggest various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Structural Characteristics

This compound belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their diverse pharmacological properties. Its molecular formula is C24H25N5O4C_{24}H_{25}N_{5}O_{4}, indicating a substantial molecular weight of approximately 447.5 g/mol. The structure includes a benzyl group and an acetamide moiety, which may enhance its biological interactions.

Property Value
Molecular FormulaC24H25N5O4
Molecular Weight447.5 g/mol
Structure TypePyrazolo[4,3-d]pyrimidine

Biological Activities

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that related pyrazolo compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against colon cancer cells (CaCO-2) and other tumor models .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are recognized for their anti-inflammatory properties. The presence of specific substituents can modulate the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Antimicrobial Properties :
    • Some studies report that pyrazolo derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi . This suggests potential applications in treating infectious diseases.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of biological activities of pyrazolo derivatives:

  • A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of various substituted pyrazolo compounds and their evaluation for anticancer activity. The findings indicated that specific substitutions enhanced their potency against cancer cell lines .
  • Another investigation assessed the anti-inflammatory effects of similar compounds in vitro and in vivo, demonstrating significant reductions in inflammation markers .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many pyrazolo compounds act as inhibitors for key enzymes involved in cancer progression and inflammation.
  • Interaction with Biological Targets : The compound may interact with various receptors or proteins within cells, leading to altered signaling pathways that promote apoptosis or inhibit cell proliferation.

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